3-Tert-butylimidazolidine-2,4-dione
Overview
Description
3-Tert-butylimidazolidine-2,4-dione: is a chemical compound with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.182 g/mol . It is also known by other names such as 3-tert-butyl-2,4-imidazolidinedione and 3-t-butylhydantoin . This compound is part of the imidazolidine-2,4-dione family, which is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups.
Mechanism of Action
Target of Action
It has been suggested that the compound may interact with certain proteins involved in bacterial and neuronal function .
Mode of Action
It has been suggested that the compound may interact with its targets through molecular docking . This interaction could potentially lead to changes in the function of the target proteins, thereby exerting its biological effects .
Result of Action
It has been suggested that the compound may have anticonvulsant and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylimidazolidine-2,4-dione can be achieved through various methods. One common synthetic route involves the reaction of glycine ethyl ester hydrochloride with tert-butylisocyanate . The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-Tert-butylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials, often as an intermediate in synthetic processes.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: This compound shares a similar core structure but contains a sulfur atom instead of a nitrogen atom. It is known for its use in antidiabetic drugs.
Imidazolidine-2,4-dione: The parent compound of 3-tert-butylimidazolidine-2,4-dione, lacking the tert-butyl group.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and specificity in various applications compared to its parent compound and other similar molecules.
Properties
IUPAC Name |
3-tert-butylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)9-5(10)4-8-6(9)11/h4H2,1-3H3,(H,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODWMWEKBBINL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)CNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539679 | |
Record name | 3-tert-Butylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93099-59-3 | |
Record name | 3-(1,1-Dimethylethyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93099-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-Butylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.